
2-Bromo-5-(4-iodophenyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(4-iodophenyl)oxazole is a heterocyclic compound featuring both bromine and iodine substituents on an oxazole ring
Synthetic Routes and Reaction Conditions:
Aryl Bromination and Iodination: The synthesis of this compound typically involves the bromination and iodination of an oxazole precursor.
Van Leusen Oxazole Synthesis: Another approach involves the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aromatic aldehydes to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound under controlled conditions. This method can be optimized for high yield and purity by adjusting reaction parameters like temperature, pressure, and reactant concentrations.
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of bromine and iodine atoms, which are good leaving groups. Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the substituents on the oxazole ring.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate nucleophilic substitution.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products:
Substituted Oxazoles: Resulting from nucleophilic substitution.
Oxidized Derivatives: Formed through oxidation reactions.
Chemistry:
Building Blocks: Used as intermediates in the synthesis of more complex molecules.
Ligands: In coordination chemistry for the development of new catalysts.
Biology and Medicine:
Biological Probes: Used in the development of probes for imaging and diagnostic purposes.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which 2-Bromo-5-(4-iodophenyl)oxazole exerts its effects is largely dependent on its interaction with molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity through halogen bonding interactions.
Comparación Con Compuestos Similares
2-Bromo-5-phenyl-oxazole: Lacks the iodine substituent, which may affect its reactivity and applications.
5-(4-Bromo-2-fluoro-phenyl)oxazole: Contains a fluorine atom instead of iodine, leading to different electronic properties and reactivity.
Uniqueness: 2-Bromo-5-(4-iodophenyl)oxazole is unique due to the combination of bromine and iodine substituents, which confer distinct reactivity patterns and potential applications compared to its analogs. The presence of both halogens can enhance its utility in cross-coupling reactions and as a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H5BrINO |
|---|---|
Peso molecular |
349.95 g/mol |
Nombre IUPAC |
2-bromo-5-(4-iodophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H5BrINO/c10-9-12-5-8(13-9)6-1-3-7(11)4-2-6/h1-5H |
Clave InChI |
DEZYMDDLEQAABF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN=C(O2)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


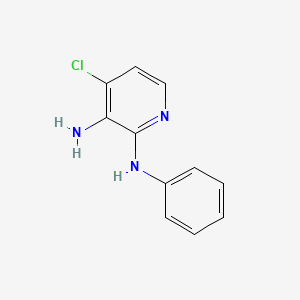
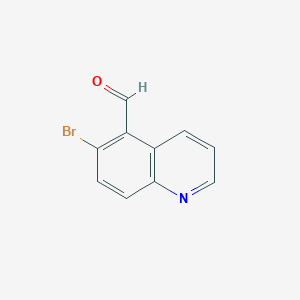
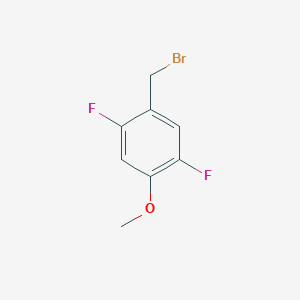
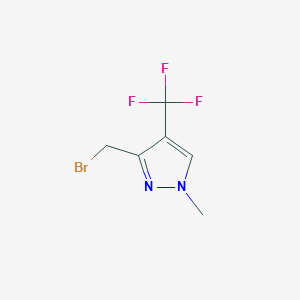
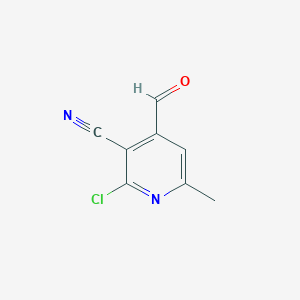
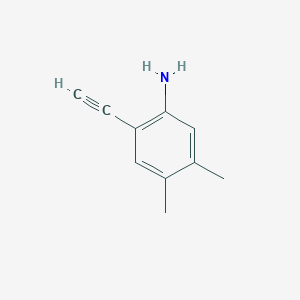
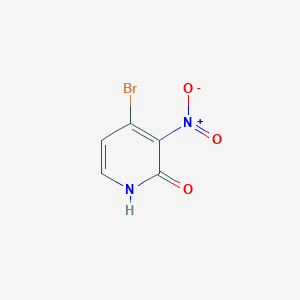
![4-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B12951532.png)
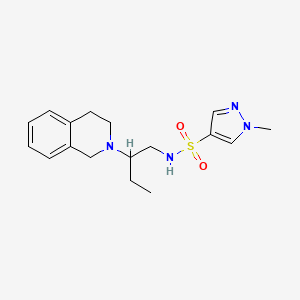
![3-([1,1'-Biphenyl]-4-yl)propan-1-amine](/img/structure/B12951548.png)
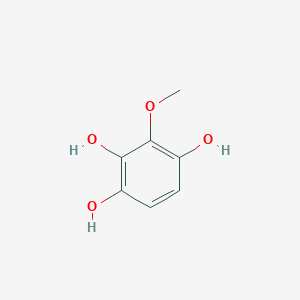
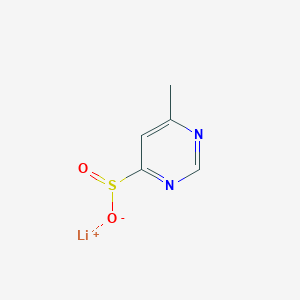
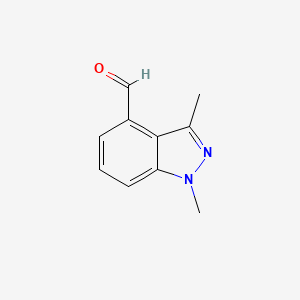
![8-Oxa-2-thia-5-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12951560.png)
